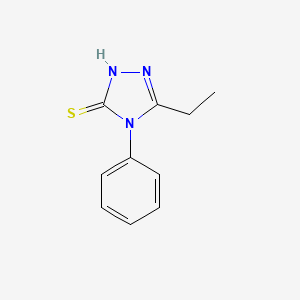

5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

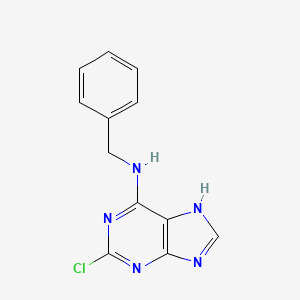

5-Ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C10H11N3S . It is a derivative of the 1,2,4-triazole class of compounds .

Synthesis Analysis

The synthesis of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol and similar compounds has been reported in the literature . The process involves the alkylation of 3-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 1-iodobutane . Further cyclization of the obtained acylderivatives leads to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol consists of a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and a phenyl group at the 4-position . The 3-position of the triazole ring is substituted with a thiol group .Physical And Chemical Properties Analysis

The molecular weight of 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol is 205.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Protective Effects in Ethanol-Induced Oxidative Stress

A study explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles, a related compound, in mice suffering from ethanol-induced oxidative stress in the liver and brain. This implies potential applications in managing oxidative stress-related disorders (Aktay, Tozkoparan, & Ertan, 2005).

Cancer Cell Migration and Growth Inhibition

Research on 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety showed effectiveness against the migration and growth of melanoma, breast, and pancreatic cancer spheroids. This suggests the potential of these compounds in cancer treatment (Šermukšnytė et al., 2022).

Antimicrobial Activities

Several studies have demonstrated the antimicrobial potential of 1,2,4-triazole derivatives. They exhibit broad-spectrum activity against various microorganisms, suggesting their usefulness in developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Fatty acid triazoles, including compounds similar to 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol, have been effective in inhibiting mild steel corrosion in acidic environments. This finding is significant for industrial applications where corrosion prevention is crucial (Quraishi & Jamal, 2002).

Anti-inflammatory Properties

Some 1,2,4-triazole derivatives have shown promising anti-inflammatory properties. This suggests potential applications in the development of new anti-inflammatory drugs (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).

Eigenschaften

IUPAC Name |

3-ethyl-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQSRCVNBFGKSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418764 |

Source

|

| Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

29448-76-8 |

Source

|

| Record name | 5-ethyl-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)

![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)